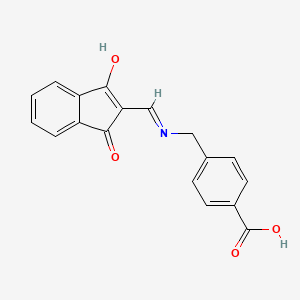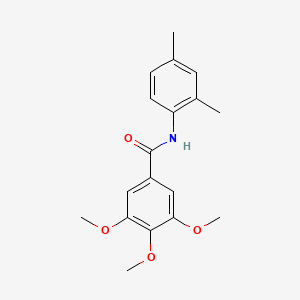![molecular formula C8H12O2 B2731078 5-Oxaspiro[2.5]octane-2-carbaldehyde CAS No. 1784642-23-4](/img/structure/B2731078.png)
5-Oxaspiro[2.5]octane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxaspiro[2.5]octane-2-carbaldehyde is a derivative of oxaspiro[2.5]octane . It is used in the treatment of various disorders and conditions, such as overweight and obesity . The molecular formula of this compound is C8H12O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H12O2 . The InChI code for this compound is 1S/C8H12O2/c9-6-7-5-8(7)1-3-10-4-2-8/h6-7H,1-5H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 140.182 g/mol . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Drug Discovery
5-Oxaspiro[2.5]octane-2-carbaldehyde and its derivatives are integral in the synthesis of novel compounds for drug discovery. Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes designed as multifunctional and structurally diverse modules for drug discovery, highlighting the compound's role in creating new therapeutic agents. This approach also includes enantioselective synthesis, indicating its potential in developing drugs with specific activity profiles Li, Rogers-Evans, & Carreira, 2013.
Enzymatic Reactivity and Stereochemistry
The compound's stereochemistry is crucial in biological activity, as demonstrated by Weijers et al. (2007), who investigated the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes. Their study underscores the significance of stereochemistry in the biological effectiveness of spiroepoxides, suggesting potential applications in enzyme-based detoxification or biocatalysis processes Weijers, Könst, Franssen, & Sudhölter, 2007.
Catalytic Oxidation
Iwahama et al. (2000) developed a highly efficient catalytic oxidation of alcohols to carbonyl compounds using N-hydroxyphthalimide combined with a Co species, leveraging molecular oxygen. This method, applicable to this compound derivatives, illustrates the compound's utility in green chemistry applications, enabling the efficient synthesis of key intermediates for pharmaceuticals and fine chemicals Iwahama et al., 2000.
Structural and Conformational Analysis
Montalvo-González and Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy. Their work provides insights into the preferred conformations and relative configurations, which are vital for designing compounds with desired physical and chemical properties Montalvo-González & Ariza-Castolo, 2012.
Inhibition Performance in Material Science
Chafiq et al. (2020) explored the inhibition performances of spirocyclopropane derivatives, related to this compound, for mild steel protection in HCl. Their study highlights the potential of these compounds in corrosion inhibition, offering an environmentally friendly alternative to traditional inhibitors. This research not only contributes to material science but also opens avenues for developing new protective agents in industrial applications Chafiq et al., 2020.
Safety and Hazards
The safety information for 5-Oxaspiro[2.5]octane-2-carbaldehyde indicates that it is potentially dangerous. The hazard statements include H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
5-oxaspiro[2.5]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-7-4-8(7)2-1-3-10-6-8/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWZKPEAUCSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C=O)COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2730995.png)
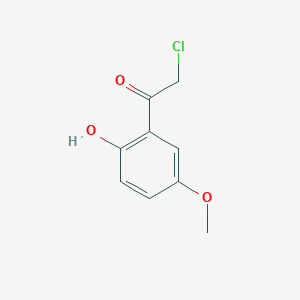

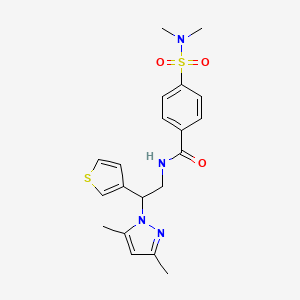
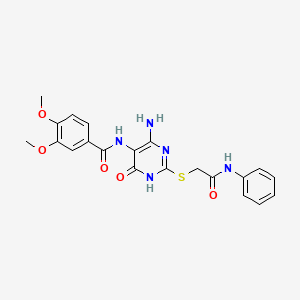
![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2731006.png)
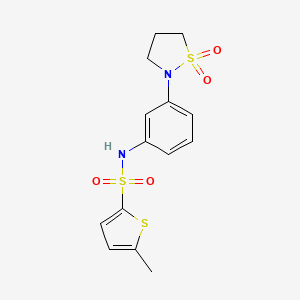
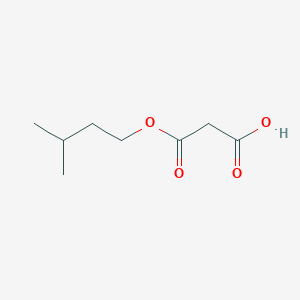
![5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2731011.png)
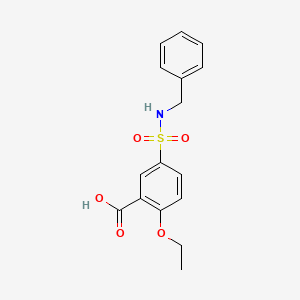

![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)
